Triethylammonium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methyl triphosphate

説明

Triethylammonium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methyl triphosphate is a useful research compound. Its molecular formula is C35H78N9O14P3 and its molecular weight is 942 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Triethylammonium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methyl triphosphate is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications.

Overview of the Compound

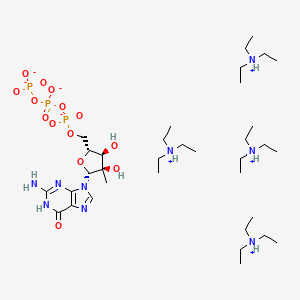

Chemical Structure:

The compound is a nucleotide analog characterized by a purine base and a triphosphate moiety. Its structural formula can be summarized as follows:

Molecular Weight: 421.27 g/mol

The biological activity of this compound primarily involves its role as a nucleotide analog. Nucleotide analogs can interfere with various cellular processes, including nucleic acid synthesis and signaling pathways. The following mechanisms have been identified:

- Inhibition of Nucleotide Synthesis: The compound may inhibit key enzymes involved in nucleotide biosynthesis, leading to reduced availability of natural nucleotides.

- Interference with DNA/RNA Polymerases: As an analog of ATP, it can be incorporated into nucleic acids during replication and transcription processes, potentially leading to mutations or stalled polymerization.

- Modulation of Signaling Pathways: It may act on purinergic receptors (e.g., P2Y receptors), influencing cellular signaling related to inflammation and immune responses .

Antiviral Activity

One notable study investigated the antiviral properties of nucleotide analogs against Herpes Simplex Virus (HSV). The compound showed promising results in inhibiting viral replication by incorporating itself into viral DNA synthesis pathways .

Table 1: Summary of Antiviral Activity

| Study | Virus Type | Mechanism | Result |

|---|---|---|---|

| HSV | Inhibition of DNA synthesis | Significant reduction in viral load | |

| HIV | Interference with reverse transcription | Lowered viral replication rates |

Anti-cancer Potential

Another area of research has focused on the anti-cancer potential of nucleotide analogs. The compound has been shown to induce apoptosis in cancer cell lines by disrupting ATP-dependent processes essential for cell survival .

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF7 (Breast) | 20 | Disruption of ATP synthesis |

Pharmacokinetics and Toxicity

The pharmacokinetic profile indicates that the compound is stable in plasma but may exhibit variable absorption rates depending on the route of administration. Toxicity studies suggest that while it is generally well-tolerated at therapeutic doses, higher concentrations can lead to cytotoxic effects in non-target tissues .

科学的研究の応用

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of protected nucleosides followed by phosphorylation to yield the triphosphate form. For example, a study detailed the sequential synthesis of monophosphates leading to triphosphates through cation-exchange methods involving triethylammonium salts . The structural characterization often employs techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm the identity and purity of the synthesized compounds.

Biochemical Studies

Triethylammonium triphosphate has been utilized in various biochemical assays to explore nucleotide metabolism and signaling pathways. Its role as a substrate or inhibitor in studies involving ecto-nucleotidases has been particularly significant. For instance, it has been shown to affect proton efflux in cells, indicating its potential influence on cellular pH regulation and metabolic processes .

Drug Development

This compound serves as a lead structure for developing drugs targeting purinergic receptors. Its analogs have been evaluated for their ability to inhibit specific ecto-nucleotidases, which are implicated in various pathological conditions including cancer and inflammation . The structure-activity relationships derived from these studies provide insights into optimizing therapeutic agents.

Gene Therapy and mRNA Modification

Recent advancements in mRNA technology have highlighted the importance of nucleotide modifications for enhancing mRNA stability and translation efficiency. Triethylammonium triphosphate derivatives have been investigated as capping agents for mRNA, demonstrating improved affinity for translation initiation factors and resistance to decapping enzymes . This application is crucial for developing effective mRNA vaccines and therapeutics.

Case Studies

特性

IUPAC Name |

[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O14P3.4C6H15N/c1-11(19)6(17)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)16-3-13-5-7(16)14-10(12)15-8(5)18;4*1-4-7(5-2)6-3/h3-4,6,9,17,19H,2H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,18);4*4-6H2,1-3H3/t4-,6-,9-,11-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDHWXQGPYVAOP-ZJECJYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H78N9O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

942.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。